molecular formula C27H29N3O8S B3943378 N-(4-{[4-(3-phenoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate

N-(4-{[4-(3-phenoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate

Cat. No.: B3943378
M. Wt: 555.6 g/mol
InChI Key: RSBMGRXHNBSWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenoxy acetamide and its derivatives have been the subject of recent investigations due to their potential therapeutic applications . These compounds are of interest in medicinal chemistry for the design and development of new pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds involves various chemical techniques and computational chemistry applications . The goal is to create novel and safe drugs by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .


Molecular Structure Analysis

The molecular structure of similar compounds is studied using quantum mechanical calculations and Density Functional and HF/6-31G** Wave Function techniques . This includes analysis of molecular electrostatic potentials and highest occupied lowest unoccupied molecular orbitals (HOMO-LUMO) .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are studied using various methods . For example, the molecular weight, density, boiling point, and other properties can be determined .

Future Directions

The future directions in the research of similar compounds involve the design of new derivatives that could be successful agents in terms of safety and efficacy . This could enhance the quality of life and contribute to public health .

Properties

IUPAC Name

oxalic acid;N-[4-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S.C2H2O4/c1-20(29)26-22-10-12-25(13-11-22)33(30,31)28-16-14-27(15-17-28)19-21-6-5-9-24(18-21)32-23-7-3-2-4-8-23;3-1(4)2(5)6/h2-13,18H,14-17,19H2,1H3,(H,26,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBMGRXHNBSWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[4-(3-phenoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate
Reactant of Route 2
Reactant of Route 2
N-(4-{[4-(3-phenoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate
Reactant of Route 3
Reactant of Route 3
N-(4-{[4-(3-phenoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate
Reactant of Route 4
Reactant of Route 4
N-(4-{[4-(3-phenoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate
Reactant of Route 5
Reactant of Route 5
N-(4-{[4-(3-phenoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-{[4-(3-phenoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.